![molecular formula C14H12BrNO2 B299725 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone](/img/structure/B299725.png)
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone, also known as BHET, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BHET is a synthetic compound that can be produced through various methods, each with its own advantages and limitations. In
Wirkmechanismus
The mechanism of action of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has several advantages for use in lab experiments, including its synthetic availability and its potential applications in various fields. However, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone, including the development of new synthesis methods, the exploration of its potential applications in medicine and materials science, and the study of its mechanism of action. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone also has potential applications in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone and its potential toxicity.
Synthesemethoden
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone can be synthesized through various methods, including the reaction of 4-bromoaniline with 4-hydroxyacetophenone in the presence of a base and a solvent. This reaction results in the formation of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone as a yellow solid. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis. Each method has its own advantages and limitations, and the choice of synthesis method depends on the specific application of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been used as a model compound to study the degradation of bisphenol A, a common environmental pollutant.
Eigenschaften
Produktname |
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone |
---|---|
Molekularformel |
C14H12BrNO2 |
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
2-(4-bromoanilino)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12BrNO2/c15-11-3-5-12(6-4-11)16-9-14(18)10-1-7-13(17)8-2-10/h1-8,16-17H,9H2 |
InChI-Schlüssel |
GZYDJAASVJSDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Br)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.